
Normalizing ANGPTL8 expression data in
different tissues.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PHYLPA-8

Cat. No.: B12372598 Get Quote

Technical Support Center: ANGPTL8 Expression
Analysis
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Angiopoietin-like protein 8 (ANGPTL8). The guides focus on the normalization of ANGPTL8

expression data across different tissues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is ANGPTL8 and in which tissues is it primarily expressed?

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein that

plays a significant role in lipid and glucose metabolism.[1][2] In humans, ANGPTL8 is

predominantly expressed in the liver.[1][3][4] In mice, it is highly expressed in both the liver and

adipose tissues (white and brown).[1][5] Its expression is regulated by nutritional status, such

as fasting and refeeding, as well as by hormones like insulin.[5][6][7][8]

Q2: Why is normalization of gene expression data crucial when comparing different tissues?

Normalization is a critical step to control for technical variability and ensure that observed

differences in gene expression are due to biological changes rather than experimental artifacts.
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[9][10] When comparing diverse tissues, such as liver and adipose, normalization is particularly

challenging because:

The total amount and composition of RNA can vary significantly between tissue types.[11]

[12]

Commonly used housekeeping genes may have different expression stabilities in different

tissues.[10][13][14]

Each tissue has a unique gene expression profile, with a mix of commonly expressed and

tissue-specific genes, which can confound standard normalization methods.[11][12]

Proper normalization ensures that comparisons of ANGPTL8 expression levels between

tissues are accurate and meaningful.[11]

Q3: What are the common methods for quantifying ANGPTL8 expression?

ANGPTL8 expression can be quantified at both the mRNA and protein levels using several

standard laboratory techniques:

Quantitative Polymerase Chain Reaction (qPCR): A sensitive method for measuring

ANGPTL8 mRNA levels. It requires normalization to stable reference genes.[9][15]

RNA-Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive view

of the transcriptome, allowing for the quantification of ANGPTL8 mRNA and the discovery of

novel transcripts. This method also requires robust normalization techniques for cross-tissue

comparisons.[16][17]

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay used to quantify

ANGPTL8 protein concentrations in biological fluids like serum and plasma, or in cell culture

supernatants.[18][19][20][21][22]

Western Blotting: A technique used to detect and semi-quantify ANGPTL8 protein levels in

tissue lysates.[6]
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Quantitative PCR (qPCR) Normalization
Q4: My reference (housekeeping) gene expression varies between liver and adipose tissue.

What should I do?

This is a common issue, as the stability of many housekeeping genes can be tissue-

dependent. Genes like ACTB and GAPDH have been shown to be unstable in adipose and

liver tissues under certain conditions, such as high-fat diets.[13][14]

Troubleshooting Steps:

Validate Your Reference Genes: Do not assume a common housekeeping gene is stable.

You must validate a panel of candidate reference genes for your specific experimental

conditions and tissues.

Use Multiple Stable Reference Genes: The use of the geometric mean of two or more stable

reference genes for normalization is highly recommended for accuracy.[9]

Consult Literature and Databases: Research studies that have validated reference genes

specifically in human or mouse liver and adipose tissue.[23][24][25] For diet-induced obesity

models in mice, PPIA, RPLP0, and YWHAZ have been suggested as more stable

alternatives to GAPDH and ACTB.[13][14]

Q5: I'm getting inconsistent or non-reproducible qPCR results for ANGPTL8. What are the

potential causes?

Inconsistent results can stem from various factors ranging from sample quality to data analysis.

[15][26]

Troubleshooting Steps:

Check RNA Quality and Quantity: Ensure that the RNA extracted from all tissues is of high

purity (A260/280 ratio of ~2.0) and integrity (RIN > 7). Variations in starting material are a

major source of error.[10]

Assess Primer/Probe Specificity: Verify that your qPCR assay is specific to ANGPTL8 and

does not amplify off-target sequences or genomic DNA. Run a melt curve analysis for SYBR

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7732482/
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2020.589771/pdf
https://synapse.patsnap.com/article/how-to-properly-normalize-your-qpcr-data
https://www.semanticscholar.org/paper/Evaluation-of-reference-genes-for-qPCR-in-human-and-Romaniuk-Drapa%C5%82a-Kosicka-Noworzy%C5%84/0f36e68428074bbf37176a0692dc2613b036225e
https://www.researchgate.net/post/What_is_the_best_reference_gene_for_qRT-PCR_in_human_adipose_tissue
https://www.researchgate.net/publication/388964819_Evaluation_of_reference_genes_for_qPCR_in_human_liver_and_kidney_tissue_from_individuals_with_obesity
https://pmc.ncbi.nlm.nih.gov/articles/PMC7732482/
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2020.589771/pdf
https://vimeo.com/428632798
https://www.idtdna.com/page/support-and-education/decoded-plus/a-quick-guide-for-troubleshooting-qpcr-data/
https://www.gene-quantification.de/bio-rad-protocol-guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Green assays or use sequence-specific probes.

Optimize the Reaction: Ensure your qPCR reaction is efficient. This can be checked by

running a standard curve with a serial dilution of a template. The efficiency should be

between 90-110%.

Review Amplification Curves: Analyze the shape of your amplification curves. Irregular

curves can indicate issues like contamination, low target expression, or incorrect assay

setup.[15][26]

Data Presentation: Reference Genes and
Normalization Methods
Table 1: Recommended Reference Genes for ANGPTL8 qPCR in Liver and Adipose Tissue

Tissue Species Condition
Recommen
ded Stable
Genes

Potentially
Unstable
Genes

Reference

Adipose

Tissue
Mouse High-Fat Diet

PPIA,

RPLP0,

YWHAZ

ACTB,

GAPDH
[13][14]

Liver Mouse High-Fat Diet

PPIA,

RPLP0,

YWHAZ

GAPDH [13][14]

Adipose

Tissue
Human General

See HT Atlas

Database
- [24]

Liver Human Obesity
RPLP0,

GAPDH
B2M [23][25]

Note: The stability of reference genes should always be validated for your specific experimental

model.

Table 2: Comparison of Common RNA-Seq Normalization Methods for Cross-Tissue Analysis
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Method Description Pros Cons

TPM (Transcripts Per

Million)

Normalizes for gene

length and

sequencing depth.[17]

Allows for comparison

of gene expression

levels within and

between samples.

Not recommended for

differential expression

analysis.[16]

TMM (Trimmed Mean

of M-values)

Accounts for

differences in RNA

composition between

samples by using a

weighted trimmed

mean of log-

expression ratios.[27]

Robust against a high

number of

differentially

expressed genes;

suitable for cross-

tissue comparison.

Assumes that most

genes are not

differentially

expressed.

DESeq2 Median of

Ratios

Calculates size factors

based on the

geometric mean of

gene counts across all

samples.[16][28]

Robust in the

presence of outliers

and suitable for

differential expression

analysis.

Assumes that most

genes are not

differentially

expressed.

Experimental Protocols & Workflows
Protocol 1: Relative Quantification of ANGPTL8 mRNA
using qPCR

RNA Extraction: Isolate total RNA from liver and adipose tissue samples using a suitable

method (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a

spectrophotometer and an Agilent Bioanalyzer.

DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic

DNA.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

qPCR Assay:
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Prepare a reaction mix containing cDNA template, forward and reverse primers for

ANGPTL8 (and reference genes), and a suitable qPCR master mix (e.g., SYBR Green or

probe-based).

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

Include no-template controls (NTC) to check for contamination and no-reverse-

transcriptase controls (-RT) to check for genomic DNA amplification.

Data Analysis (ΔΔCt Method):

For each sample, calculate the ΔCt by subtracting the average Ct of the reference gene(s)

from the Ct of the target gene (ANGPTL8): ΔCt = Ct(ANGPTL8) - Ct(Reference).[9]

Select one sample or group as the calibrator (e.g., control tissue).

Calculate the ΔΔCt by subtracting the ΔCt of the calibrator from the ΔCt of each sample:

ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator).[9]

Calculate the relative expression (fold change) as 2-ΔΔCt.

Protocol 2: Quantification of Circulating ANGPTL8 using
ELISA

Sample Preparation: Collect blood samples and process to obtain serum or EDTA-plasma.

Store at -80°C until use. Avoid repeated freeze-thaw cycles.[20]

Assay Procedure: Follow the manufacturer's instructions for the specific ANGPTL8 ELISA kit.

[18][21] A general workflow is as follows:

Add standards and diluted samples to the wells of the antibody-coated microplate.

Incubate.[18]

Wash the plate, then add the biotinylated detection antibody. Incubate.[18]

Wash the plate, then add the HRP-conjugate. Incubate.[18]

Wash the plate, then add the substrate solution and incubate until color develops.[18]
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Add the stop solution and immediately read the optical density (OD) at 450 nm.[18][19]

Data Analysis:

Generate a standard curve by plotting the OD values of the standards against their known

concentrations.[20]

Use the regression equation from the standard curve to calculate the concentration of

ANGPTL8 in the unknown samples.[20]

Adjust for any dilution factors used during sample preparation.
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Caption: Workflow for qPCR data normalization using the ΔΔCt method.
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Regulation of ANGPTL8 Expression
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Caption: Regulation and function of the ANGPTL8 signaling pathway.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12372598?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Tissue Collection

2. Molecular Extraction 3. Expression Analysis 4. Normalization

5. Comparison

Collect Liver &
Adipose Tissues

RNA Extraction

Protein Extraction

qPCR

RNA-Seq

ELISA / Western Blot

Normalize to
Stable Reference Genes

(qPCR) or use TMM/DESeq2
(RNA-Seq)

Normalize to
Total Protein or
Loading Control

Compare Normalized
ANGPTL8 Expression

between Tissues

Click to download full resolution via product page

Caption: Workflow for comparing ANGPTL8 expression across tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12372598#normalizing-angptl8-expression-data-in-
different-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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